Superior Antifungal Potency: 5-Iodo-2-nitrophenol vs. 6-Iodo Isomer and Fluoro Analog
In a direct comparative study of 31 halophenols and halonitrophenols against six fungal strains (A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, and T. mentagrophytes), 5-iodo-2-nitrophenol, alongside 5-fluoro-2-nitrophenol, emerged as one of the two most fungitoxic compounds [1]. It inhibited all six fungi at concentrations under 10 μg/mL. In contrast, the 6-iodo-2-nitrophenol isomer inhibited only five fungi at <10 μg/mL and required 10–100 μg/mL to inhibit M. cirinelloides [1]. This demonstrates that the 5-position iodine substitution confers a critical advantage in antifungal breadth and potency.
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | <10 μg/mL for all 6 fungi tested |
| Comparator Or Baseline | 6-Iodo-2-nitrophenol: <10 μg/mL for 5 fungi, 10–100 μg/mL for M. cirinelloides |
| Quantified Difference | Target compound achieves complete inhibition at <10 μg/mL across all strains, whereas comparator fails to fully inhibit M. cirinelloides at this concentration. |
| Conditions | Sabouraud dextrose broth, in vitro antifungal susceptibility testing against A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, and T. mentagrophytes |
Why This Matters
For antifungal screening or agrochemical development, 5-iodo-2-nitrophenol offers broader spectrum activity at lower concentrations compared to the 6-iodo isomer, reducing required dosages and potential off-target effects.
- [1] Gershon H, Clarke DD, Gershon M. Antifungal activity of halophenols and halonitrophenols. Monatshefte für Chemie - Chemical Monthly. 1995;126(10):1161-1166. View Source
